Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt
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Overview
Description
Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is a glucuronide derivative of the bile salt glycoursodeoxycholic acid. It is a metabolite of Ursodeoxycholic Acid, which is commonly used as an anticholelithogenic agent . This compound is significant in the study of bile acids and their derivatives, particularly in the context of their biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt can be synthesized by conjugating Ursodeoxycholic Acid with glucuronic acid. This synthesis can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of chemical reagents and solvents to form the conjugate, while enzymatic synthesis uses enzymes to catalyze the reaction between Ursodeoxycholic Acid and glucuronic acid. Enzymatic synthesis is considered more environmentally friendly and cost-effective.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis. This process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt has a wide range of scientific research applications:
Mechanism of Action
Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt exerts its effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. The compound also activates signaling pathways like the AMPK and Nrf2 pathways, which regulate cellular metabolism and oxidative stress. Additionally, it modulates the gut microbiota, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Glycoursodeoxycholic Acid: A bile salt that is a precursor to Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt.
Ursodeoxycholic Acid: A bile acid used to treat gallstones and liver diseases.
Glycochenodeoxycholic Acid: Another bile acid derivative with similar properties and applications.
Uniqueness
This compound is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification also allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
75672-31-0 |
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Molecular Formula |
C₃₂H₄₉NNa₂O₁₁ |
Molecular Weight |
669.71 |
Synonyms |
(3α,5β,7β)-24-[(Carboxymethyl)amino]-7-hydroxy-24-oxocholan-3-yl,β-D-Glucopyranosiduronic Acid Disodium Salt; Cholane, β-D-Glucopyranosiduronic Acid_x000B_Derivative. |
Origin of Product |
United States |
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